1-(3-Bromophenyl)-3,4-dihydroisoquinoline
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Overview
Description
1-(3-Bromophenyl)-3,4-dihydroisoquinoline is an organic compound that belongs to the class of isoquinolines It features a bromophenyl group attached to a dihydroisoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-3,4-dihydroisoquinoline typically involves the following steps:
Isoquinoline Formation: The dihydroisoquinoline core can be synthesized via the Pictet-Spengler reaction, where an arylamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring system.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-3,4-dihydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the bromine atom or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dehalogenated products or reduced functional groups.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
1-(3-Bromophenyl)-3,4-dihydroisoquinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of drugs targeting neurological disorders and cardiovascular diseases.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: Employed in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-3,4-dihydroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can enhance binding affinity through halogen bonding, while the dihydroisoquinoline core can interact with hydrophobic pockets in the target protein. This compound may modulate the activity of enzymes or receptors, leading to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-3,4-dihydroisoquinoline: Similar structure with the bromine atom at the para position.
1-(3-Chlorophenyl)-3,4-dihydroisoquinoline: Similar structure with a chlorine atom instead of bromine.
1-(3-Methylphenyl)-3,4-dihydroisoquinoline: Similar structure with a methyl group instead of bromine.
Uniqueness
1-(3-Bromophenyl)-3,4-dihydroisoquinoline is unique due to the presence of the bromine atom at the meta position, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets and potentially leading to unique pharmacological profiles.
Properties
CAS No. |
143576-15-2 |
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Molecular Formula |
C15H12BrN |
Molecular Weight |
286.17 g/mol |
IUPAC Name |
1-(3-bromophenyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C15H12BrN/c16-13-6-3-5-12(10-13)15-14-7-2-1-4-11(14)8-9-17-15/h1-7,10H,8-9H2 |
InChI Key |
QWPYVLPFYUOLNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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